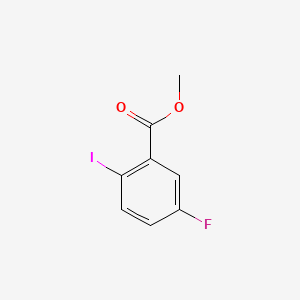

Methyl 5-fluoro-2-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUNIDAHRLZQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704863 | |

| Record name | Methyl 5-fluoro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202897-48-0 | |

| Record name | Methyl 5-fluoro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Methyl 5-fluoro-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-iodobenzoate is a halogenated aromatic ester that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a methyl ester, a fluorine atom, and an iodine atom on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The strategic placement of the iodo and fluoro substituents allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for novel drug candidates and functional materials. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆FIO₂ | ChemScene |

| Molecular Weight | 280.03 g/mol | ChemScene[1] |

| CAS Number | 1202897-48-0 | ChemScene[1], AChemBlock[2] |

| Appearance | White to off-white solid or powder (presumed) | General knowledge |

| Melting Point | Data not available. Estimated based on the analogous compound Methyl 5-bromo-2-iodobenzoate (45-49 °C). | N/A |

| Boiling Point | Data not available. | N/A |

| Density | Data not available. | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents like alcohols, ethers, and benzene. | General knowledge based on properties of aryl halides. |

| Calculated LogP | 2.2169 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. The following sections provide generalized, standard laboratory procedures that can be readily adapted for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid.

Reaction:

5-fluoro-2-iodobenzoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Materials:

-

5-fluoro-2-iodobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a solution of 5-fluoro-2-iodobenzoic acid (1.0 eq) in an excess of methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is finely powdered. If necessary, gently grind a small amount in a mortar.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate (e.g., 5-10 °C per minute) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.[3]

Determination of Boiling Point (Microscale Method)

For small quantities of a liquid, the boiling point can be determined using a microscale technique.

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Add a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

-

Place a capillary tube, with the sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is immersed in the heating bath of a Thiele tube, ensuring the sample is below the sidearm of the tube.

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a calibrated micropipette and an analytical balance.

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Place the filled pycnometer in a water bath at a constant, known temperature (e.g., 20 °C or 25 °C) to allow for thermal equilibration.

-

Carefully remove any excess liquid that has expanded out of the capillary opening.

-

Dry the outside of the pycnometer and measure its mass.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Visualizations

Synthetic Workflow of this compound

The following diagram illustrates a typical laboratory synthesis workflow for this compound from its carboxylic acid precursor.

Caption: Synthesis workflow for this compound.

Safety Information

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds. It is advisable to consult the SDS for analogous compounds. Based on the data for related structures, it may cause skin and eye irritation. Ingestion and inhalation should be avoided. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to a certified Safety Data Sheet (SDS) and follow established laboratory safety protocols.

References

An In-depth Technical Guide to the Spectral Analysis of Methyl 5-fluoro-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Methyl 5-fluoro-2-iodobenzoate, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive overview based on the analysis of structurally related compounds and established principles of spectroscopy. The information herein is intended to serve as a valuable reference for the characterization and identification of this compound and similar chemical entities.

Chemical Structure and Properties

-

IUPAC Name: this compound

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound. These values are predicted based on the analysis of analogous compounds, including methyl 2-iodobenzoate and various fluoro-substituted aromatic esters.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | dd | 1H | H-6 |

| ~ 7.2 - 7.4 | ddd | 1H | H-4 |

| ~ 7.0 - 7.2 | dd | 1H | H-3 |

| ~ 3.9 | s | 3H | -OCH₃ |

Disclaimer: The predicted chemical shifts and coupling constants are estimations based on known substituent effects in substituted benzene rings.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~ 140 (d) | C-1 |

| ~ 135 (d) | C-3 |

| ~ 125 (d) | C-6 |

| ~ 120 (d) | C-4 |

| ~ 95 | C-2 |

| ~ 53 | -OCH₃ |

Disclaimer: The predicted chemical shifts are estimations. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1720 - 1740 | Strong | C=O (ester) stretch |

| ~ 1580 - 1600 | Medium-Strong | C=C aromatic ring stretch |

| ~ 1250 - 1300 | Strong | Asymmetric C-O-C stretch |

| ~ 1100 - 1150 | Strong | Symmetric C-O-C stretch |

| ~ 1100 - 1200 | Strong | C-F stretch |

| ~ 700 - 800 | Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 280 | [M]⁺ (Molecular ion) |

| 249 | [M - OCH₃]⁺ |

| 221 | [M - COOCH₃]⁺ |

| 153 | [M - I]⁺ |

| 123 | [C₆H₃F-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to obtain a good quality spectrum.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

For GC-MS, electron ionization (EI) at 70 eV is a common method.

-

For LC-MS, electrospray ionization (ESI) is typically used.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

A Technical Guide to Early Studies of Substituted Halobenzoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on substituted halobenzoates, focusing on studies conducted prior to 1980. It covers the core areas of synthesis, spectroscopic characterization, and early investigations into their biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a historical perspective on the chemical and biological understanding of this important class of compounds.

Synthesis of Substituted Halobenzoates: Early Methodologies

The synthesis of substituted halobenzoates in the early to mid-20th century relied on classical organic reactions. The primary methods for introducing a halogen atom onto the benzene ring of benzoic acid or its precursors were direct halogenation and the Sandmeyer reaction. Esterification of the resulting halobenzoic acids was typically achieved through Fischer esterification.

Halogenation of Benzoic Acid and its Derivatives

Direct halogenation of benzoic acid was a common method for preparing chloro- and bromobenzoates. These reactions typically involved the use of elemental halogens in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid

A representative early procedure for the synthesis of o-chlorobenzoic acid involved the oxidation of o-chlorotoluene.[1]

-

Reaction: o-Chlorotoluene is oxidized using a strong oxidizing agent, such as potassium permanganate, in an aqueous solution.

-

Procedure:

-

A mixture of o-chlorotoluene and a solution of potassium permanganate is heated to reflux.

-

The reaction progress is monitored by the disappearance of the purple permanganate color.

-

After the reaction is complete, the mixture is filtered to remove manganese dioxide.

-

The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the o-chlorobenzoic acid.

-

The product is collected by filtration, washed with cold water, and dried.

-

-

Purification: The crude o-chlorobenzoic acid can be purified by recrystallization from a suitable solvent, such as toluene.[1]

The Sandmeyer Reaction: A Cornerstone of Halobenzoate Synthesis

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction became a versatile and widely used method for the synthesis of aryl halides, including halobenzoates.[2] This reaction involves the diazotization of an amino-substituted benzoic acid followed by a copper(I) halide-catalyzed replacement of the diazonium group with a halogen. The mechanism was later proposed to involve a radical pathway.[2][3][4]

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

The synthesis of 2-iodobenzoic acid from anthranilic acid is a classic example of the Sandmeyer reaction.[5][6][7][8]

-

Reaction: Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by the addition of a solution of potassium iodide, which displaces the diazonium group with iodine.

-

Procedure:

-

Anthranilic acid is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise to form the diazonium salt.

-

A solution of potassium iodide is then added to the cold diazonium salt solution.

-

The mixture is allowed to warm to room temperature, during which nitrogen gas evolves and the 2-iodobenzoic acid precipitates.

-

The crude product is collected by filtration and washed with water.

-

-

Purification: The product can be purified by recrystallization from hot water or ethanol-water mixtures.[7][8]

Esterification of Halobenzoic Acids

The conversion of substituted halobenzoic acids to their corresponding esters was a crucial step for many applications. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, was the predominant method.

Experimental Protocol: General Fischer Esterification

-

Reaction: A halobenzoic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

-

Procedure:

-

The halobenzoic acid is dissolved in a large excess of the desired alcohol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

-

After cooling, the reaction mixture is diluted with water and the ester is extracted with an organic solvent.

-

The organic layer is washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and then with water.

-

The solvent is removed by distillation to yield the crude ester, which can be further purified by distillation or recrystallization.

-

Spectroscopic Characterization in Early Studies

The structural elucidation of substituted halobenzoates in the pre-1980 era relied on a combination of classical analytical methods and the emerging techniques of spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy was a powerful tool for identifying the functional groups present in substituted halobenzoates. The characteristic absorption bands for the carbonyl group (C=O) of the carboxylic acid or ester, and the carbon-halogen (C-X) bonds were particularly informative.

Table 1: Characteristic Infrared Absorption Frequencies for Substituted Benzoates (pre-1980)

| Functional Group | Absorption Range (cm⁻¹) | Notes |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding.[9] |

| C-H stretch (Aromatic) | 3100 - 3000 | |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | |

| C=O stretch (Ester) | 1735 - 1715 | |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | |

| C-O stretch (Ester) | 1300 - 1000 | |

| C-Cl stretch | 800 - 600 | |

| C-Br stretch | 680 - 515 | |

| C-I stretch | 600 - 500 |

Data compiled from general principles of IR spectroscopy known in the era.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR spectroscopy was in its earlier stages of development and application in routine organic chemistry before 1980, it provided valuable information about the proton environment in substituted halobenzoates. The chemical shifts of the aromatic protons were influenced by the nature and position of the halogen substituent.

General ¹H NMR Spectral Features of Aromatic Protons (pre-1980 understanding):

-

Aromatic Protons: Typically resonate in the region of 6.5-8.5 ppm.[10][12][13][14]

-

Effect of Halogen Substituents: Halogens are deactivating, electron-withdrawing groups, which generally cause a downfield shift of the aromatic proton signals. The magnitude of the shift and the splitting patterns observed depend on the position of the halogen relative to the other protons on the ring.

Early Investigations into Biological Activity

Early research into the biological effects of substituted halobenzoates explored their potential as plant growth regulators and antimicrobial agents. These studies laid the groundwork for the later development of more sophisticated applications in agriculture and medicine.

Plant Growth Regulating Activity

In the mid-20th century, there was significant interest in the discovery of new synthetic plant growth regulators. Substituted benzoic acids were among the classes of compounds investigated for their effects on plant development. For instance, a 1950 study by Hansch and Muir explored the relationship between the structure of substituted benzoic acids and their plant growth-regulating activity.[15] These early studies were crucial in establishing the concept of structure-activity relationships for this class of compounds.

Antimicrobial Properties

The antimicrobial properties of benzoic acid itself were well-known, leading to its use as a food preservative.[16] Early investigations into its halogenated derivatives were a logical extension of this research. While detailed mechanistic studies were limited in the pre-1980s, the general understanding was that these compounds could disrupt cellular processes in microorganisms.[17][18] The antimicrobial action was often attributed to the lipophilic nature of the molecule, allowing it to penetrate microbial cell membranes, and the acidic nature of the carboxylic acid group.

Table 2: Summary of Early Biological Activity Studies

| Biological Activity | Compound Class | Key Findings (pre-1980) |

| Plant Growth Regulation | Substituted Benzoic Acids | The position and nature of the substituent on the benzene ring significantly influence the plant growth-regulating activity.[15][19] |

| Antimicrobial Activity | Halogenated Benzoic Acids and Derivatives | Generally exhibit antimicrobial properties, with the effectiveness influenced by the type and position of the halogen.[17][18][20] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a substituted halobenzoate ester as practiced in early laboratories.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. byjus.com [byjus.com]

- 5. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 7. texiumchem.com [texiumchem.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. THE RELATIONSHIP OF STRUCTURE AND PLANT-GROWTH ACTIVITY OF SUBSTITUTED BENZOIC AND PHENOXYACETIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. researchgate.net [researchgate.net]

- 18. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity · [nal.usda.gov]

- 20. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Pillar of Modern Synthesis: A Technical Guide to Methyl 5-fluoro-2-iodobenzoate

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 5-fluoro-2-iodobenzoate has emerged as a quintessential scaffold, prized by researchers in pharmaceutical and materials science for its predictable reactivity and synthetic versatility. This guide provides an in-depth analysis of its core attributes, explores its utility in pivotal cross-coupling reactions with field-tested protocols, and showcases its application in the synthesis of high-value compounds. We aim to equip researchers, scientists, and drug development professionals with the technical insights required to fully leverage this powerful synthetic intermediate.

Introduction: Deconstructing a Versatile Building Block

This compound (CAS No. 1202897-48-0) is a trifunctional aromatic compound whose value lies in the orthogonal reactivity of its substituents.[1][2] The strategic placement of an iodo, a fluoro, and a methyl ester group on the benzene ring creates a powerful tool for synthetic chemists.

-

The Carbon-Iodine Bond: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, allowing for milder reaction conditions and broader substrate scope in transformations like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4]

-

The Fluoro Group: The electron-withdrawing nature of fluorine influences the electronic properties of the aromatic ring, impacting the reactivity of the C-I bond and often enhancing the biological activity of the final molecule.[4] Its presence is a common feature in many modern pharmaceuticals and agrochemicals.[5]

-

The Methyl Ester: This group provides a secondary handle for synthetic elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, allowing for further diversification of the molecular scaffold.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 1202897-48-0 |

| Molecular Formula | C₈H₆FIO₂ |

| Molecular Weight | 280.03 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

| logP | 2.2169 |

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[3][6]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[7] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl structures, which are prevalent in many drug candidates. The high reactivity of the C-I bond in this compound allows these couplings to proceed efficiently under mild conditions, with excellent functional group tolerance.[7]

Causality in Protocol Design: The choice of a palladium(II) precatalyst like Pd(OAc)₂, combined with a phosphine ligand, generates the active Pd(0) species in situ. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] The solvent system, often a mixture like dioxane/water, facilitates the dissolution of both organic and inorganic reagents.

Field-Proven Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize methyl 5-fluoro-2-(4-methoxyphenyl)benzoate.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an indispensable tool for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[8][9] These motifs are important in materials science (for conjugated systems) and as precursors for various heterocyclic compounds in drug discovery.[10] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[10]

Causality in Protocol Design: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[9][10] The amine base (e.g., triethylamine or diisopropylethylamine) serves both as a base and as a solvent.

Field-Proven Protocol: Sonogashira Coupling

Objective: To synthesize methyl 5-fluoro-2-(phenylethynyl)benzoate.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) and THF (2:1 v/v)

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed THF and triethylamine, followed by the dropwise addition of phenylacetylene.

-

Stir the reaction at room temperature for 6-24 hours until the starting material is consumed (monitored by TLC).

-

Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic solution with saturated ammonium chloride solution, water, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product via flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is critical in pharmaceutical synthesis.[11][12] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[13] The use of bulky, electron-rich phosphine ligands is key to the success of these transformations.[14]

Causality in Protocol Design: The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base (like sodium tert-butoxide) to form a palladium amide complex. Reductive elimination then furnishes the desired aryl amine product and regenerates the Pd(0) catalyst.[12] The choice of ligand is critical and often substrate-dependent.

Application in Complex Synthesis: The Power of a Versatile Scaffold

The true measure of a building block's utility is its application in the synthesis of complex, high-value molecules. This compound serves as a key starting material in numerous synthetic campaigns, from active pharmaceutical ingredients (APIs) to advanced materials.[3][15] Its trifunctional nature allows for sequential, regioselective modifications, building molecular complexity in a controlled manner.

Table 2: Comparison of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Bond Formed | Key Reagents | Typical Yield Range |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) | Pd Catalyst, Ligand, Base | 80-95% |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd Catalyst, Cu(I) salt, Amine Base | 75-90% |

| Heck | Alkene | C(sp²)-C(sp²) | Pd Catalyst, Base | 70-85% |

| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²)-N | Pd Catalyst, Ligand, Strong Base | 70-90% |

Visualizing Synthetic Pathways

Diagrams are essential for conceptualizing the flow of a synthesis and understanding the relationships between intermediates. The following diagrams illustrate the versatility of this compound and the catalytic cycle of a key reaction.

Caption: Synthetic utility of this compound.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design. Its predictable, orthogonal reactivity makes it an invaluable asset for constructing complex molecules with precision and efficiency. As synthetic methodologies continue to advance, particularly in the realm of late-stage functionalization and C-H activation, the utility of well-positioned building blocks like this will only grow. It will undoubtedly remain a staple in the toolbox of organic chemists, enabling the discovery and development of the next generation of pharmaceuticals, agrochemicals, and functional materials.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-Fluoro-2-iodobenzoic acid methyl ester 97% | CAS: 1202897-48-0 | AChemBlock [achemblock.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. Methyl 2,4-difluoro-5-iodobenzoate | 1113050-16-0 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Reactivity and Electronic Effects of Fluorine in Methyl 5-fluoro-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-2-iodobenzoate is a versatile building block in organic synthesis, particularly valued in the design and development of novel pharmaceutical agents. The presence and interplay of the fluorine, iodine, and methyl ester substituents on the benzene ring impart unique reactivity and electronic properties to the molecule. This technical guide provides a comprehensive overview of the electronic effects of the fluorine atom and its influence on the reactivity of the molecule in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound serves as an exemplary scaffold, offering multiple reaction sites for diversification and the introduction of molecular complexity. This guide will delve into the core principles governing its reactivity, with a specific focus on the electronic contributions of the fluorine substituent.

Electronic Effects of the Fluorine Substituent

The fluorine atom at the C-5 position of this compound exerts a significant influence on the electron distribution within the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong σ-electron withdrawing group. This inductive effect deactivates the aromatic ring towards electrophilic attack and increases the acidity of the ring protons.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, the resonance effect still plays a crucial role in directing incoming electrophiles and influencing the reactivity of other substituents.

The interplay of these effects in this compound makes the carbon atoms of the aromatic ring electronically distinct, influencing the regioselectivity and rate of various chemical reactions.

Reactivity in Key Synthetic Transformations

The unique electronic and steric environment of this compound makes it a valuable substrate for a variety of synthetic transformations. The C-I bond is particularly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring, enhanced by the fluorine and ester groups, can facilitate nucleophilic aromatic substitution under certain conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds. This compound readily participates in this reaction with various boronic acids.

Logical Relationship of Suzuki-Miyaura Coupling:

Caption: Logical workflow of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 110 | 8 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 75-85 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene and water to the flask.

-

Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

-

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in medicinal chemistry and materials science.

Experimental Workflow for Sonogashira Coupling:

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |

| 2 | 1-Heptyne | Pd(OAc)₂/PPh₃ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 75-85 |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 70 | 12 | 70-80 |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

-

Procedure:

-

To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to obtain the coupled product.

-

Nucleophilic Aromatic Substitution (SₙAr)

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups can activate the ring for SₙAr reactions. In this compound, the combined electron-withdrawing effects of the fluorine atom and the methyl ester group can facilitate the displacement of a suitable leaving group by a strong nucleophile. Although the iodine is a better leaving group in many contexts, under specific SₙAr conditions, the highly electronegative fluorine can also act as a leaving group, particularly if the reaction is under kinetic control.

Signaling Pathway for SₙAr Reaction:

A Technical Guide to the Quantum Chemical Analysis of Methyl 5-fluoro-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of Methyl 5-fluoro-2-iodobenzoate. This compound, a halogenated benzoic acid derivative, serves as a valuable building block in the synthesis of pharmaceuticals and other functional organic materials. Understanding its fundamental molecular properties through computational methods can accelerate research and development by predicting reactivity, intermolecular interactions, and spectroscopic signatures.

This document outlines the theoretical background, computational methodologies, and expected outcomes from a rigorous quantum chemical study of this compound. It also provides standardized experimental protocols for the spectroscopic techniques used to validate the computational findings.

Computational Methodology: A Roadmap for In Silico Analysis

A robust computational investigation of this compound requires a careful selection of theoretical methods and basis sets to ensure accuracy while maintaining computational efficiency. Density Functional Theory (DFT) is the recommended approach due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.

1.1. Software and Theoretical Level

-

Software: Gaussian, ORCA, or other comparable quantum chemistry software packages are suitable for these calculations.

-

Method: The B3LYP hybrid functional is a widely used and well-validated choice for the geometry optimization and electronic property calculations of organic molecules.

-

Basis Set: A split-valence Pople-style basis set, such as 6-311++G(d,p) , is recommended for the carbon, hydrogen, oxygen, and fluorine atoms. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions. For the iodine atom, a basis set employing an effective core potential (ECP), such as LanL2DZ , is advised to account for relativistic effects.

1.2. Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-2-iodobenzoate

This technical guide provides a comprehensive overview of the likely first synthesis of Methyl 5-fluoro-2-iodobenzoate, a halogenated aromatic ester with applications in pharmaceutical and materials science research. Due to the absence of a singular "discovery" paper, this guide outlines a plausible and well-established synthetic route based on analogous reactions reported in the chemical literature. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1202897-48-0 | [1][2][3] |

| Molecular Formula | C₈H₆FIO₂ | [1][2][3] |

| Molecular Weight | 280.03 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Purity | ≥97% | [1][2] |

| SMILES | COC(=O)C1=CC(F)=CC=C1I | [1] |

Plausible Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process. The first step involves the synthesis of the carboxylic acid precursor, 5-fluoro-2-iodobenzoic acid, followed by an esterification reaction to yield the final product.

Experimental Protocols

The following are detailed experimental methodologies for the plausible synthesis of this compound.

Step 1: Synthesis of 5-fluoro-2-iodobenzoic acid via Sandmeyer Reaction

This procedure is adapted from a similar synthesis of a halogenated iodobenzoate derivative.[4]

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Sulfite (Na₂SO₃)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution

-

Deionized Water

Procedure:

-

In a reaction vessel, dissolve 2-amino-5-fluorobenzoic acid in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. Stir for 1-5 hours to form the diazonium salt intermediate.

-

In a separate vessel, dissolve potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution. Gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with a 10% sodium sulfite solution and a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-fluoro-2-iodobenzoic acid.

-

The crude product can be purified by column chromatography or recrystallization.

Step 2: Fischer Esterification to this compound

This protocol is based on the esterification of 2-iodobenzoic acid.[5]

Materials:

-

5-Fluoro-2-iodobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 5-fluoro-2-iodobenzoic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2.5 hours under an inert atmosphere.[5]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with diethyl ether.[5]

-

Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[5]

Data Presentation

The following table summarizes the expected yield and key analytical data for a successful synthesis.

| Product | Yield | Molecular Formula | Molecular Weight | Purity |

| This compound | >95% (for esterification step)[5] | C₈H₆FIO₂ | 280.03 | ≥97% |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from starting materials to the final purified product.

Conclusion

References

- 1. 5-Fluoro-2-iodobenzoic acid methyl ester 97% | CAS: 1202897-48-0 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to CAS 1202897-48-0 and its Application in the Synthesis of the MEK Inhibitor Trametinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1202897-48-0, detailing its chemical identity and its critical role as a key intermediate in the synthesis of the potent and clinically significant MEK inhibitor, Trametinib. This document will further explore the pharmacological context of Trametinib, including its mechanism of action within the RAS/RAF/MEK/ERK signaling pathway, and present key clinical data. In line with the requirements for a technical whitepaper, detailed experimental protocols for the synthesis of Trametinib and relevant biological assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate understanding.

Chemical Identity of CAS 1202897-48-0

The compound registered under CAS number 1202897-48-0 is an organic molecule that serves as a valuable building block in medicinal chemistry.

IUPAC Name: methyl 5-fluoro-2-iodobenzoate[1]

Chemical Properties

| Property | Value |

| CAS Number | 1202897-48-0 |

| Molecular Formula | C₈H₆FIO₂[1] |

| Molecular Weight | 280.04 g/mol [1] |

| Appearance | Solid |

| Purity | Typically ≥97% |

Role as a Key Intermediate in the Synthesis of Trametinib

This compound is a crucial precursor in the multi-step synthesis of Trametinib (trade name Mekinist), a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). The presence of the iodo and fluoro substituents on the benzene ring makes it an ideal starting material for the construction of the complex heterocyclic core of Trametinib.

The initial step in its utilization involves its conversion to another key intermediate, N-cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. This is then further elaborated to form the final Trametinib molecule.

The Target: Trametinib and the MAPK/ERK Signaling Pathway

Trametinib is a targeted cancer therapy that functions by inhibiting the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, particularly melanoma with BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell growth.

Mechanism of Action

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2. It binds to a site adjacent to the ATP-binding pocket of the MEK enzymes, preventing their phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2. This blockade of ERK signaling leads to the inhibition of tumor cell proliferation and induction of apoptosis. Due to its mechanism, Trametinib is often used in combination with BRAF inhibitors, such as Dabrafenib, to achieve a more potent and durable anti-cancer effect by targeting the pathway at two different points.[2][3][4]

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway and the points of inhibition by Trametinib and Dabrafenib.

Quantitative Data from Clinical Trials

The efficacy of Trametinib, both as a monotherapy and in combination with Dabrafenib, has been demonstrated in several key clinical trials.

METRIC Study: Trametinib Monotherapy in BRAF V600E/K Mutant Melanoma

| Endpoint | Trametinib (n=214) | Chemotherapy (n=108) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 4.8 months | 1.5 months | 0.47 (0.34 - 0.65) | <0.0001 |

| Overall Response Rate (ORR) | 22% | 8% | - | - |

| 6-month Overall Survival (OS) | 81% | 67% | 0.54 (0.32 - 0.92) | 0.02 |

Data from the METRIC trial.[5]

COMBI-AD Study: Adjuvant Dabrafenib plus Trametinib in Stage III BRAF V600E/K Mutant Melanoma

| Endpoint (at 5-year follow-up) | Dabrafenib + Trametinib (n=438) | Placebo (n=432) | Hazard Ratio (95% CI) |

| Relapse-Free Survival (RFS) Rate | 52% | 36% | 0.51 (0.42 - 0.61) |

| Overall Survival (OS) Rate | 71% (at 8 years) | 65% (at 8 years) | 0.80 (0.62 - 1.01) |

Data from the COMBI-AD trial.[6][7][8]

Experimental Protocols

Synthesis of Trametinib

The following is a representative, multi-step synthesis of Trametinib, starting from CAS 1202897-48-0.

This protocol describes the synthesis of a key intermediate, 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione, from N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[9][10]

Materials:

-

N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

-

Ethyl 1,5-dimethyl-2,4,6-pyridinetrione-3-carboxylate (crude)

-

Sodium ethoxide

-

Tetrahydrofuran (THF)

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Acetone

-

Water

Procedure:

-

Dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (e.g., 29.2 g, 91.4 mmol) in THF (420 mL) in a reaction vessel.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium ethoxide (e.g., 15.5 g, 228.5 mmol) portion-wise to the cooled solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature.

-

Add a solution of crude ethyl 1,5-dimethyl-2,4,6-pyridinetrione-3-carboxylate dissolved in THF (200 mL).

-

Heat the reaction mixture to 60°C and stir for 8 hours.

-

Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.

-

Concentrate the mixture under reduced pressure to obtain a viscous solid.

-

Add dichloromethane (300 mL) to the solid and wash with water (3 x 50 mL).

-

Dry the organic layer, and concentrate under reduced pressure.

-

Recrystallize the residue from acetone to yield the desired intermediate product.

Western Blot for p-ERK Inhibition

This protocol details the procedure to assess the inhibition of ERK1/2 phosphorylation in cancer cells treated with Trametinib.

Materials:

-

Cancer cell line (e.g., A549, H522)[11]

-

Cell culture medium and supplements

-

Trametinib

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Trametinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to ensure equal protein loading.

-

Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample.

MTT Cell Viability Assay

This protocol is for determining the effect of Trametinib on the viability of cancer cells.[4][12][13]

Materials:

-

Cancer cell line

-

96-well flat-bottom plates

-

Trametinib

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of Trametinib for 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Conclusion

CAS 1202897-48-0, or this compound, is a fundamentally important chemical intermediate, the value of which is exemplified by its role in the synthesis of the MEK inhibitor Trametinib. An understanding of the synthesis, mechanism of action, and biological effects of Trametinib is crucial for researchers in oncology and drug development. The protocols and data presented in this guide offer a detailed resource for professionals working in these fields.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. targetedonc.com [targetedonc.com]

- 7. Adjuvant Dabrafenib Plus Trametinib for Stage III BRAF V600–Mutated Melanoma Final Results of the COMBI-AD Trial - The ASCO Post [ascopost.com]

- 8. esmo.org [esmo.org]

- 9. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 10. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 11. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to Methyl 5-fluoro-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of Methyl 5-fluoro-2-iodobenzoate, a key building block in modern medicinal chemistry and materials science.

Molecular Structure and Chemical Properties

This compound is a halogenated aromatic ester with the chemical formula C₈H₆FIO₂.[1][2][3] Its structure features a benzene ring substituted with an iodine atom, a fluorine atom, and a methyl ester group. The strategic placement of these functional groups, particularly the reactive carbon-iodine bond, makes it a valuable intermediate for introducing complex molecular scaffolds via cross-coupling reactions.

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1202897-48-0 | [1][2] |

| Molecular Formula | C₈H₆FIO₂ | [1][2][3] |

| Molecular Weight | 280.03 g/mol | [1] |

| SMILES | COC(=O)C1=C(I)C=CC(F)=C1 | [1][2][3] |

| Predicted Boiling Point | 293.1 ± 30.0 °C | [4] |

| Predicted Density | 1.823 g/cm³ | [4] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be devised based on established organometallic reactions. The most common approach involves a two-step process: the Sandmeyer reaction to introduce the iodine, followed by Fischer esterification.

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-5-fluorobenzoic Acid via Sandmeyer Reaction

This procedure is adapted from the well-established synthesis of 2-iodobenzoic acids from their corresponding anthranilic acids.[5][6]

-

Diazotization: Dissolve 5-fluoroanthranilic acid in an aqueous solution of hydrochloric or sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture and collect the precipitated 2-iodo-5-fluorobenzoic acid by filtration.

-

Wash the crude product with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-iodo-5-fluorobenzoic acid.

Protocol 2: Esterification to this compound

This is a standard Fischer esterification procedure.

-

Suspend the synthesized 2-iodo-5-fluorobenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on established principles of NMR and IR spectroscopy and fragmentation patterns in mass spectrometry.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.85 | dd | J(H,H) ≈ 8.8, J(H,F) ≈ 3.0 | H-6 |

| ~ 7.20 | dd | J(H,F) ≈ 8.8, J(H,H) ≈ 2.5 | H-3 |

| ~ 7.05 | td | J(H,H) ≈ 8.8, J(H,F) ≈ 2.5 | H-4 |

| ~ 3.90 | s | - | -OCH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.0 | C=O |

| ~ 162.0 (d, J(C,F) ≈ 250 Hz) | C-F |

| ~ 141.0 (d, J(C,F) ≈ 8 Hz) | C-I |

| ~ 125.0 (d, J(C,F) ≈ 23 Hz) | C-H |

| ~ 120.0 (d, J(C,F) ≈ 22 Hz) | C-H |

| ~ 118.0 (d, J(C,F) ≈ 8 Hz) | C-H |

| ~ 93.0 | C-I |

| ~ 52.5 | -OCH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1600, 1470 | Medium | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1100 | Strong | C-F stretch |

| ~ 750 | Strong | C-I stretch |

Mass Spectrometry (MS) Fragmentation

Under electron ionization (EI), this compound is expected to exhibit a distinct fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 280, corresponding to the molecular weight of the compound.

-

Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 249, resulting from the loss of the methoxy radical.

-

Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the m/z 249 fragment to give a peak at m/z = 221.

-

Loss of Iodine (-I): A fragment at m/z = 153, corresponding to the loss of the iodine atom from the molecular ion.

-

Benzoyl Cation Fragment: A fragment corresponding to the fluorobenzoyl cation may also be observed.

Applications in Research and Development

Halogenated benzoic acid derivatives, such as this compound, are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials.[7][8] The carbon-iodine bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Role in Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds, a common motif in many drug molecules.[9][10]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes, which are precursors to a wide range of complex molecules and conjugated materials.[11][12]

-

Heck Reaction: Reaction with alkenes to form substituted alkenes, enabling the extension of carbon chains and the synthesis of complex olefins.[13][14]

These reactions are fundamental in constructing the core structures of numerous active pharmaceutical ingredients (APIs). The fluorine atom in the molecule can enhance metabolic stability and binding affinity of the final drug product.

Visualizations

References

- 1. chemscene.com [chemscene.com]

- 2. 5-Fluoro-2-iodobenzoic acid methyl ester 97% | CAS: 1202897-48-0 | AChemBlock [achemblock.com]

- 3. appchemical.com [appchemical.com]

- 4. chembk.com [chembk.com]

- 5. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 5-fluoro-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many drug candidates. Methyl 5-fluoro-2-iodobenzoate is a valuable building block in this context. The presence of an electron-withdrawing fluorine atom and a highly reactive iodine atom makes it an excellent substrate for Suzuki coupling, facilitating the synthesis of a diverse range of substituted biaryl compounds. These products serve as key intermediates in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The palladium(II) complex then undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (2:1:1))

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol can significantly reduce reaction times, particularly for less reactive coupling partners.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., Cs₂CO₃) (2.5 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O (4:1))

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), PdCl₂(dppf) (0.015 mmol), and Cs₂CO₃ (1.25 mmol).

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120-150 °C for 15-60 minutes.

-

After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids.

Table 1: Suzuki Coupling with Phenylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 8 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 16 | 88 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 78 |

| 5 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene | 110 | 24 | 81 |

Table 2: Suzuki Coupling with Heteroarylboronic Acids

| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |